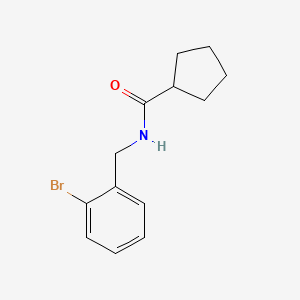
N-(2-bromobenzyl)cyclopentanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-bromobenzyl)cyclopentanecarboxamide derivatives often involves the reaction of commercial 2-bromobenzoic acid with specific amines, yielding high purity and yield compounds characterized by NMR, EI-MS, and FT-IR techniques. Crystal structures are typically established through single-crystal X-ray diffraction analysis, revealing detailed insights into their molecular configurations and supramolecular packing arrays (Polo et al., 2019).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides critical information on the spatial arrangement of atoms within the compound. This analysis reveals the crystallization system, space group, and molecular dimensions, which are crucial for understanding the compound's chemical behavior and interactions. Theoretical calculations, including DFT and HF methods, further complement the structural analysis by predicting molecular properties and reactivity patterns.
Chemical Reactions and Properties
N-(2-bromobenzyl)cyclopentanecarboxamide and its derivatives engage in a variety of chemical reactions, including condensation, cyclization, and bromination, to produce compounds with potential biological and catalytic activities. These reactions are facilitated by specific functional groups and structural features inherent to the compound, leading to diverse synthetic pathways and products (Kamimura et al., 2003).
Physical Properties Analysis
The physical properties of N-(2-bromobenzyl)cyclopentanecarboxamide derivatives, such as melting points, solubility, and crystallization behavior, are influenced by their molecular structure. X-ray diffraction analyses provide insights into the crystal packing and intermolecular interactions, which are key factors determining the material's physical characteristics and stability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely related to the compound's molecular structure. Studies often focus on the electronic properties, such as frontier molecular orbitals, to predict reactivity towards different chemical reagents. The compound's participation in various chemical reactions underscores its versatility and potential for further functionalization.
For more in-depth information and analysis on N-(2-bromobenzyl)cyclopentanecarboxamide, including its synthesis, molecular structure, and chemical properties, the following references provide comprehensive insights: (Polo et al., 2019), (Kamimura et al., 2003).
Scientific Research Applications
Synthetic Applications and Biological Activities
Convenient Synthesis of Bifunctional Tetraaza Macrocycles : Research describes the synthesis of macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents, which are significant in the development of diagnostic and therapeutic agents (McMurry et al., 1992).
Carbonic Anhydrase Inhibitory Effects : Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, were investigated as inhibitors of the carbonic anhydrase enzyme. Such studies highlight the potential therapeutic applications of these compounds (Boztaş et al., 2015).
Efficient Synthesis of Luotonin A and Derivatives : Through palladium-catalyzed processes, efficient methods for constructing isoindolo[1,2-b]quinazolin-10(12H)-ones were developed, facilitating the synthesis of luotonin A, a compound of interest due to its anticancer activities (Ju, Liu, & Li, 2009).
Crystal Structure and Theoretical Studies : The synthesis and characterization of a compound closely related to N-(2-bromobenzyl)cyclopentanecarboxamide, highlighting the importance of structural analysis in the development of new materials and pharmaceuticals (Polo et al., 2019).
Biological Activity of Mono- and Dispirocyclotriphosphazenes : Studies on compounds with bromobenzyl groups have explored their antimicrobial activities, demonstrating the relevance of such structures in developing new antimicrobial agents (Kuzey et al., 2020).
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQFWBGLXTYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



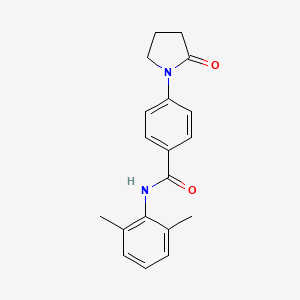
![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)
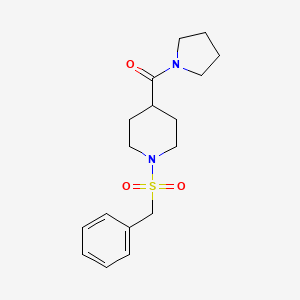
![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)
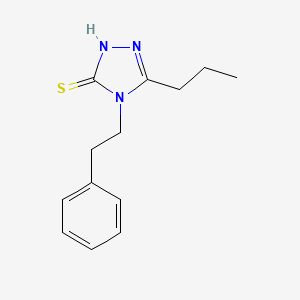
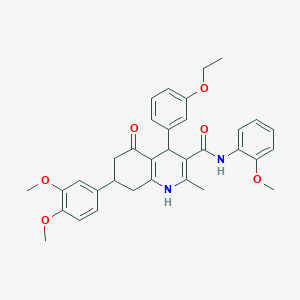
![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)
![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)
![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)